Cas no 864872-77-5 (2-chlorobenzene-1-sulfonyl fluoride)

2-Chlorobenzene-1-sulfonyl fluoride is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as an electrophile, enabling efficient introduction of the sulfonyl fluoride moiety into target molecules. The chlorine substituent enhances its stability while maintaining selectivity in reactions. This compound is particularly valuable in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions, where it serves as a robust building block for constructing sulfonamide or sulfonate derivatives. Its compatibility with a range of reaction conditions and functional groups makes it a practical choice for medicinal chemistry and materials science research. The product is typically handled under inert conditions due to its moisture sensitivity.
2-chlorobenzene-1-sulfonyl fluoride structure
864872-77-5 structure
Product Name:2-chlorobenzene-1-sulfonyl fluoride
CAS No:864872-77-5
MF:C6H4ClFO2S
MW:194.611163139343
MDL:MFCD22192512
CID:3385485
PubChem ID:20511719
Update Time:2025-05-25

2-chlorobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • BENZENESULFONYL FLUORIDE, 2-CHLORO-
    • 2-chlorobenzene-1-sulfonyl fluoride
    • 864872-77-5
    • 2-chlorobenzenesulfonyl fluoride
    • VS-0071
    • AKOS034834156
    • EN300-224434
    • 2-CHLORO-BENZENESULFONYL FLUORIDE
    • 2-Chlorobenzenesulfonyl fluoride, 95%
    • 2-CHLORO-BENZENESULFONYLFLUORIDE
    • SCHEMBL4890031
    • MDL: MFCD22192512
    • Inchi: 1S/C6H4ClFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
    • InChI Key: UOECQWWSUHZUMI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(=O)(=O)F

Computed Properties

  • Exact Mass: 193.9604564g/mol
  • Monoisotopic Mass: 193.9604564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 2-chlorobenzene-1-sulfonyl fluoride

2-Chlorobenzene-1-Sulfonyl Fluoride: A Comprehensive Overview

2-Chlorobenzene-1-sulfonyl fluoride, identified by the CAS number 864872-77-5, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, also referred to as sulfuryl chloride derivative, is a versatile building block in modern chemistry, offering unique properties that make it invaluable in various applications.

The molecular structure of 2-chlorobenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a sulfonyl fluoride group at the para position relative to a chlorine atom. This arrangement imparts distinct electronic and steric properties, which are exploited in numerous chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, including high-performance polymers and biocompatible coatings.

In terms of synthesis, 2-chlorobenzene-1-sulfonyl fluoride is typically prepared through a multi-step process involving chlorination and sulfonation reactions. The latest research has focused on optimizing these steps to enhance yield and reduce environmental impact. For instance, catalytic methods utilizing transition metal catalysts have been employed to streamline the synthesis process, making it more efficient and scalable for industrial applications.

The applications of 2-chlorobenzene-1-sulfonyl fluoride are diverse and expanding rapidly. In the pharmaceutical industry, it serves as a key intermediate in the development of novel drug candidates, particularly those targeting complex biological systems. Its ability to participate in nucleophilic aromatic substitution reactions has made it indispensable in drug design processes.

In the realm of materials science, sulfuryl chloride derivative has been utilized in the creation of advanced polymers with tailored mechanical and thermal properties. Recent breakthroughs have demonstrated its potential in developing self-healing polymers, which can autonomously repair damage under specific conditions. This innovation holds promise for industries such as aerospace and automotive manufacturing, where material durability is paramount.

Beyond its synthetic applications, 2-chlorobenzene-1-sulfonyl fluoride has also found utility in analytical chemistry as a reagent for detecting specific functional groups. Its reactivity with nucleophiles makes it an effective tool for studying reaction mechanisms and kinetics.

From an environmental standpoint, researchers have been investigating the degradation pathways of sulfuryl chloride derivative. Understanding its behavior under various conditions is crucial for assessing its potential impact on ecosystems. Recent findings suggest that under aerobic conditions, the compound undergoes rapid hydrolysis, minimizing its persistence in the environment.

In conclusion, 2-chlorobenzene-1-sulfonyl fluoride, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary chemical research. As advancements in synthesis techniques and application development progress, this compound is poised to play an even more significant role in shaping future innovations across multiple disciplines.

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